

Application Note: High Precision Quantification of Terbumeton using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Terbumeton

Cat. No.: B1683086

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Abstract

This application note details a robust and highly precise method for the quantification of the herbicide **Terbumeton** in various matrices using Isotope Dilution Mass Spectrometry (IDMS). **Terbumeton**, a methoxy-1,3,5-triazine, is an agrochemical used for weed control.^[1] Accurate and precise measurement of its concentration in environmental and biological samples is crucial for regulatory monitoring, environmental fate studies, and toxicological assessment. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering exceptional accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.^{[2][3]} This protocol provides detailed procedures for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation for the precise quantification of **Terbumeton**.

Introduction

Terbumeton is a selective herbicide used to control a variety of weeds.^[1] Its presence in the environment and potential for human exposure necessitates sensitive and accurate analytical methods for its quantification. While various analytical techniques such as HPLC-UV, GC-MS, and LC-MS have been employed for the analysis of triazine herbicides, Isotope Dilution Mass Spectrometry (IDMS) offers unparalleled accuracy and precision.^{[1][4][5]} IDMS involves the

addition of a known amount of a stable isotope-labeled analogue of the analyte of interest (in this case, **Terbumeton**) to the sample at the beginning of the analytical workflow. This internal standard behaves identically to the native analyte during extraction, cleanup, and ionization, thereby compensating for any losses or variations that may occur. The ratio of the native analyte to the labeled internal standard is measured by the mass spectrometer, allowing for highly accurate quantification.

This application note provides a comprehensive protocol for the quantification of **Terbumeton** in water, soil, and plasma samples using LC-MS/MS coupled with an isotope dilution strategy.

Experimental Protocols

Internal Standard

A stable isotope-labeled internal standard is critical for the IDMS workflow. As a commercial standard for **Terbumeton** is not readily available, a custom synthesis of **Terbumeton-d5** (with deuterium labels on the ethyl group) is recommended. This internal standard should have a high isotopic purity (>98%).

Sample Preparation

a) Water Samples

- To a 100 mL water sample, add a known concentration of **Terbumeton-d5** internal standard.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the sample onto the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
- Elute the analyte and internal standard with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

b) Soil Samples

- To 10 g of homogenized soil, add a known concentration of **Terbumeton-d5** internal standard.
- Add 20 mL of acetonitrile and sonicate for 15 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction with another 20 mL of acetonitrile.
- Combine the supernatants and evaporate to a volume of approximately 1 mL.
- Add 9 mL of water and perform solid-phase extraction as described for water samples.

c) Plasma Samples

- To 1 mL of plasma, add a known concentration of **Terbumeton-d5** internal standard.
- Add 3 mL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40 °C

Mass Spectrometry (MS/MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Selected Reaction Monitoring (SRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Terbumeton	226.2	170.1	20
Terbumeton	226.2	96.1	35
Terbumeton-d5	231.2	175.1	20
Terbumeton-d5	231.2	101.1	35

Note: The primary transition for quantification is 226.2 -> 170.1 for **Terbumeton** and 231.2 -> 175.1 for **Terbumeton-d5**. The secondary transitions are for confirmation.

Data Presentation

Calibration Curve

A calibration curve should be prepared in the matrix of interest (e.g., blank water, soil extract, or plasma) by spiking known concentrations of **Terbumeton** and a constant concentration of the internal standard.

Concentration (ng/mL)	Analyte/IS Peak Area Ratio
0.1	0.012
0.5	0.058
1.0	0.115
5.0	0.590
10.0	1.18
50.0	5.85
100.0	11.7

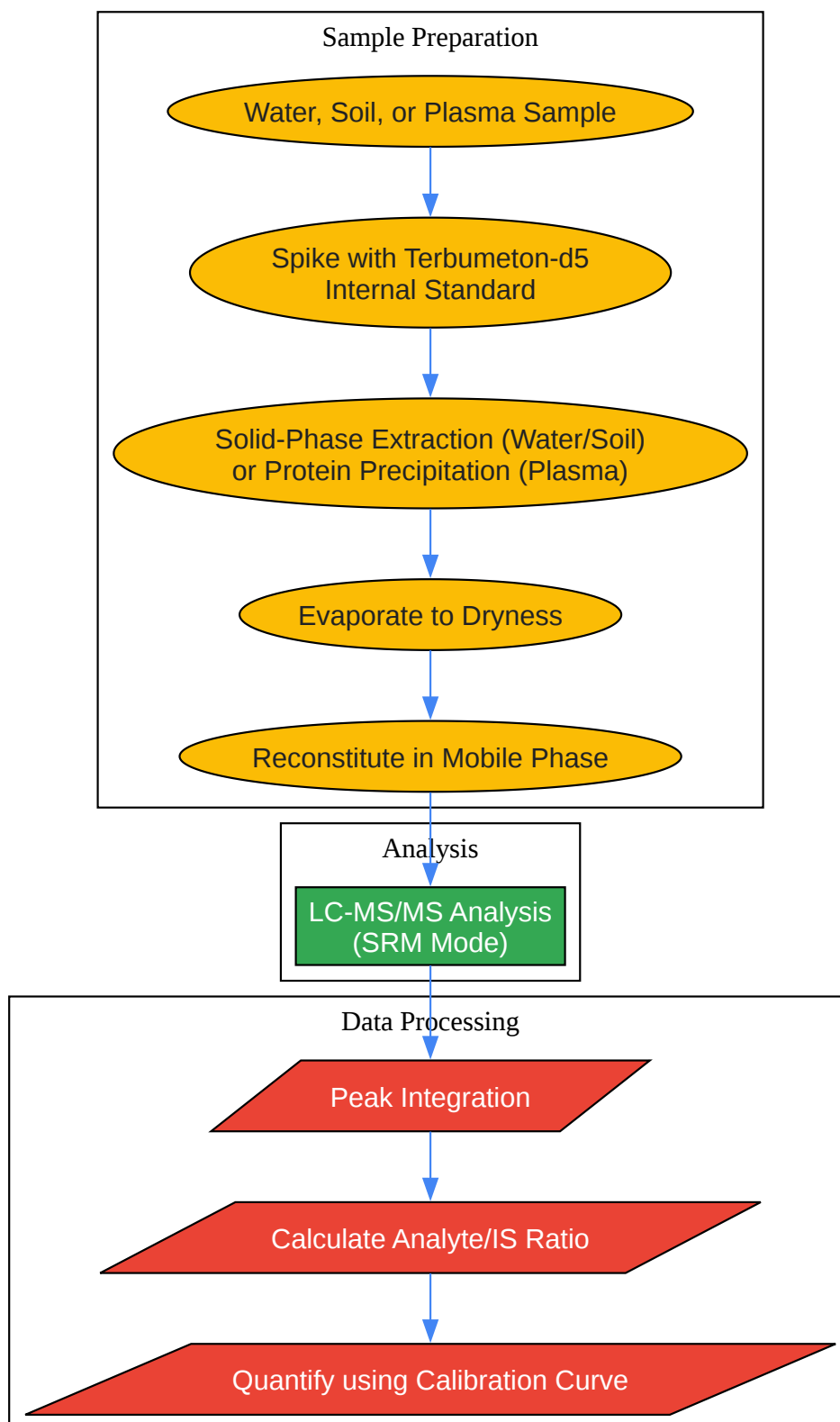
Linearity: The calibration curve should have a correlation coefficient (r^2) of >0.99.

Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in the matrix of interest.

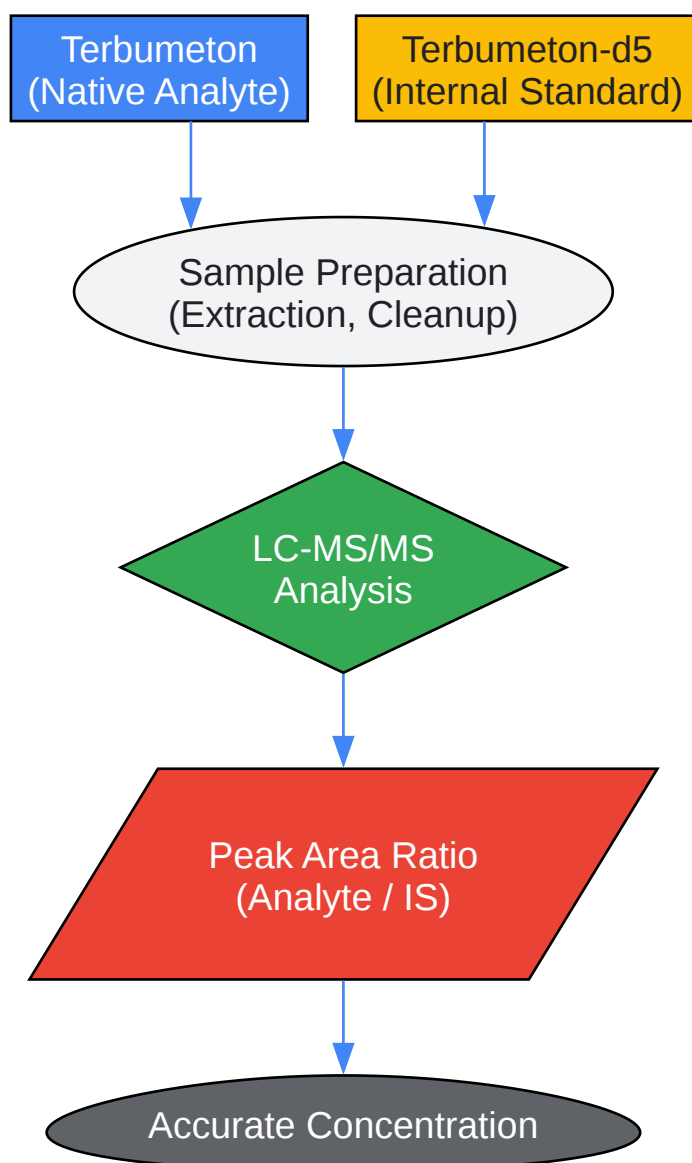
QC Level	Concentration (ng/mL)	Measured Concentration (Mean \pm SD, n=6)	Accuracy (%)	Precision (%RSD)
Low	0.3	0.29 \pm 0.02	96.7	6.9
Medium	8.0	8.15 \pm 0.41	101.9	5.0
High	80.0	78.9 \pm 3.16	98.6	4.0

Visualizations



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Caption: Experimental workflow for **Terbumeton** quantification by IDMS.



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Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly accurate, precise, and robust means for the quantification of **Terbumeton** in various environmental and biological matrices. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and procedural losses, leading to reliable and defensible data. This method is well-suited for applications in regulatory monitoring, environmental science, and toxicology.

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